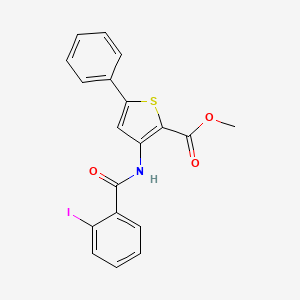

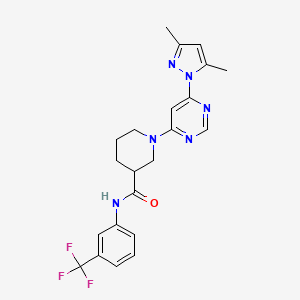

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-iodobenzamido)benzoate” is a chemical compound with the molecular formula C15H12INO3 . Another similar compound is “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid” with the molecular formula C13H10INO3S .

Synthesis Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Molecular Structure Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Chemical Reactions Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Scientific Research Applications

Catalytic Applications

- Rhodium(II)-Mediated Reactions : The use of thiobenzoylketene S,N-acetals in the presence of Rh(II) acetate demonstrates the synthesis of various substituted thiophenes, highlighting the potential of similar thiophene derivatives in catalytic applications (Song & Kim, 2002).

Synthesis of Heterocyclic Compounds

- Palladium Iodide Catalyzed Synthesis : Divergent pathways in the oxidative carbonylation of 2-alkynylbenzamides demonstrate the versatility of related thiophene compounds in synthesizing functionalized heterocycles (Mancuso et al., 2014).

- Triazine-Thiophene Conjugates : Synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases the potential of thiophene derivatives in creating compounds with potential biological activity (Krinochkin et al., 2021).

Material Science and Organic Electronics

- Photochromic and Fluorescence Switching : The study on oxidized thiophene derivatives reveals their potential in developing materials with photochromic and fluorescence switching properties, useful in optical and electronic applications (Taguchi et al., 2011).

Organic Synthesis Intermediates

- Crystal Structure Analysis : Investigations into the crystal structure and computational study of methyl-3-aminothiophene-2-carboxylate highlight its role as a key intermediate in various synthesis processes, including those related to medicine, dyes, and pesticides (Tao et al., 2020).

properties

IUPAC Name |

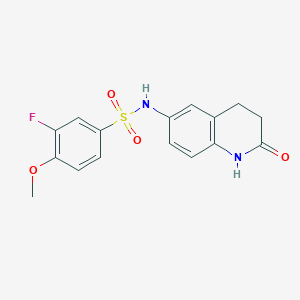

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOSRJCMSJAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2636448.png)

![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)

![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)